The primary chemical reaction involving 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide is its conversion to Darunavir. This reaction involves coupling with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, typically facilitated by a coupling reagent, to form the final structure of Darunavir. [, , , ]
In the medical field, benzenesulfonamide derivatives have been explored for their therapeutic potential. The inhibition of kynurenine 3-hydroxylase by certain derivatives could be beneficial in neuroprotective strategies following neuronal injury1. The development of novel nonsteroidal progesterone receptor antagonists from this class of compounds offers potential treatments for diseases like uterine leiomyoma, endometriosis, and breast cancer2. Additionally, as aldose reductase inhibitors, these compounds could be used to prevent or treat long-term complications of diabetes mellitus3.
Benzenesulfonamide derivatives have also been used as tools in biochemical research. For example, they have been utilized to study the inhibition of carbonic anhydrase isozymes, which are important for understanding fluid balance and pH regulation in various tissues4. The structural and spectroscopic properties of these compounds have been investigated, providing insights into their interactions with biological molecules8.
Specific case studies have demonstrated the bioactivity of these compounds. Some derivatives have shown cytotoxic activities, which could be crucial for anti-tumor activity studies, and have been identified as strong inhibitors of human carbonic anhydrase isoforms, which may have implications for the treatment of glaucoma, epilepsy, and other conditions6. Moreover, nonsteroidal glucocorticoid receptor modulators based on the benzenesulfonamide scaffold have been developed, showing promise for treating immune-related disorders7.
Benzenesulfonamide derivatives have been shown to act as inhibitors for various enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the pathophysiology of neuronal injury1. Similarly, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, indicating their potential in modulating hormone receptors2. Furthermore, compounds like N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides have been reported as aldose reductase inhibitors, suggesting a role in managing complications of diabetes mellitus3. These mechanisms of action highlight the versatility of benzenesulfonamide derivatives in interacting with different biological targets.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: